molecular formula C16H20FN3S B12241268 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B12241268
M. Wt: 305.4 g/mol
InChI Key: FOMROHKXMFSFFP-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is a complex organic compound that features a thiazole ring and a piperazine ring. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperazine ring is a six-membered heterocyclic structure containing two nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine typically involves the formation of the thiazole ring followed by its attachment to the piperazine ring. One common method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as crystallization and chromatography would be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the piperazine ring can yield secondary amines .

Scientific Research Applications

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of neurotransmitter activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Disubstituted thiazoles: These compounds also contain a thiazole ring and exhibit similar biological activities.

    Piperazine derivatives: Compounds with a piperazine ring that have been investigated for their therapeutic potential.

Uniqueness

1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(2-fluorophenyl)piperazine is unique due to the specific combination of the thiazole and piperazine rings, which can result in distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20FN3S

Molecular Weight

305.4 g/mol

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole

InChI

InChI=1S/C16H20FN3S/c1-12-16(21-13(2)18-12)11-19-7-9-20(10-8-19)15-6-4-3-5-14(15)17/h3-6H,7-11H2,1-2H3

InChI Key

FOMROHKXMFSFFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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